molecular formula C26H24N2O5 B052175 Fmoc-Gly-Phe-OH CAS No. 117370-45-3

Fmoc-Gly-Phe-OH

Cat. No. B052175
M. Wt: 444.5 g/mol
InChI Key: RNFLNNQAFRFTFE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-Gly-Phe-OH and related compounds involves multiple steps, including the protection of amino groups with Fmoc and the subsequent coupling of amino acids. For example, the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, an analogue suitable for Fmoc-based SPPS, utilizes a novel chiral Cu(II) complex. This method exemplifies the intricate strategies developed to achieve high stereoselectivity and yield in the synthesis of protected amino acids (Smith et al., 2011).

Molecular Structure Analysis

The molecular structure of Fmoc-Gly-Phe-OH is characterized by the Fmoc group attached to the amino terminus, protecting it during peptide chain elongation. Structural studies, such as those involving Fmoc-protected amino acids and their derivatives, reveal the significance of side chain functionalization and the impact of different substituents on molecular self-assembly and interaction patterns (Ryan et al., 2011).

Chemical Reactions and Properties

Fmoc-Gly-Phe-OH participates in typical peptide bond-forming reactions under solid-phase synthesis conditions. The Fmoc group can be removed selectively using a base, such as 20% piperidine in DMF, without affecting the integrity of the peptide bond. This selective deprotection is crucial for stepwise peptide synthesis, as demonstrated in studies exploring the synthesis of glycopeptides and peptide nucleic acid monomers (Otvos et al., 1990; Wojciechowski & Hudson, 2008).

Physical Properties Analysis

The physical properties of Fmoc-Gly-Phe-OH, such as solubility and stability, are influenced by the Fmoc protection group. Fmoc amino acids are generally soluble in organic solvents, which facilitates their use in SPPS. The stability of the Fmoc group under specific conditions ensures the successful synthesis of peptide chains without premature deprotection.

Chemical Properties Analysis

Chemically, Fmoc-Gly-Phe-OH exhibits properties typical of protected amino acids. Its reactivity is largely defined by the Fmoc group's ability to be cleaved under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The compound's chemical behavior is crucial for constructing peptides with high fidelity and complexity (Sharma & Crich, 2011).

Scientific Research Applications

  • Fmoc-Gly-Phe-OH derivatives are used in the synthesis of novel semisynthetic insulin analogs, displaying varied binding affinities to insulin receptors (Žáková et al., 2007).

  • The compound has been involved in protease-catalyzed peptide synthesis, exploring the influence of reaction media and parameters on peptide bond formation (Kuhl et al., 1992).

  • In the field of material science, Fmoc-Gly-Phe-OH derivatives play a significant role in the self-assembly and hydrogelation of fluorinated derivatives, with applications in creating hydrogel networks (Ryan et al., 2011).

  • The compound is utilized in the rapid and efficient synthesis of peptides, such as β-casomorphin, demonstrating its efficacy as a coupling agent in peptide bond formation (Babu & Tantry, 2004).

  • Fmoc-Gly-Phe-OH is integral in the solid-phase synthesis of protected alpha-amino phosphonic acid oligomers, highlighting its utility in creating new types of unnatural peptide oligomers (Ishibashi & Kitamura, 2009).

  • Its role in forming hydrogels has been explored for stabilizing fluorescent silver nanoclusters, showcasing its potential in nanotechnology applications (Roy & Banerjee, 2011).

  • Additionally, the compound is used in the synthesis and structure characterization of peptide derivatives, aiding in the development of improved synthetic methods for polypeptides (Zhao Yi-nan & Key, 2013).

Safety And Hazards

When handling Fmoc-Gly-Phe-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The Phe-Phe motif, which includes Fmoc-Gly-Phe-OH, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLNNQAFRFTFE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-Phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Wołczański, M Lisowski - Journal of Peptide Science, 2018 - Wiley Online Library
… At first, we checked if model substrates, Boc-Gly-Phe-OH (2A) and Fmoc-Gly-Phe-OH (2E), are stable during oxidation with pyridinium tribromide. All N-protected dipeptides were …
Number of citations: 9 onlinelibrary.wiley.com
VV Sureshbabu, BS Patil… - The Journal of Organic …, 2006 - ACS Publications
The N α -Fmoc-peptide isocyanates 3a−q, 4a−c, and 5a−c were prepared by the Curtius rearrangement of N α -Fmoc-peptide acid azides in toluene under thermal, microwave, and …
Number of citations: 71 pubs.acs.org
LA Carpino, HG Chao, F Nowshad… - The Journal of Organic …, 1988 - ACS Publications
0 Protected dipeptide esters were synthesized by reaction of 1 mmol of the protected acid derivative and 1 mmol of amino acidester hydrochloride in 10 mL of THF with 0.9 mmol of NEtg …
Number of citations: 10 pubs.acs.org
L Adler-Abramovich, E Gazit - Chemical Society Reviews, 2014 - pubs.rsc.org
Bio-inspired nano-materials can be formed by the ordered assembly of elementary building blocks using recognition modules and structural elements. Among the biological sources, …
Number of citations: 608 pubs.rsc.org
JK Cho, BD Park, YS Lee - Tetrahedron Letters, 2000 - Elsevier
… After a model dipeptide, Fmoc-Gly-Phe-OH, was subsequently synthesized on the resins, ‡ the peptide was released from the linker by the photolysis reaction (350 nm) 12 and the …
Number of citations: 31 www.sciencedirect.com
TM Vishwanatha, N Narendra… - The Journal of …, 2012 - ACS Publications
Synthesis of selenoxo peptides by the treatment of N α -protected peptide esters with a combination of PCl 5 and LiAlHSeH is delineated. The method is simple, high-yielding, and free …
Number of citations: 21 pubs.acs.org
AG Patrick - 2010 - search.proquest.com
… Samples were functionalised with Fmoc-Gly-Phe-OH according to SPPS methods described above. Samples were rinsed with PBS and 0.1 mg/mL thermolysin solution prepared in 0.1…
Number of citations: 0 search.proquest.com
S Huh - 2023 - search.proquest.com
… The solution-phase approach proceeded with the coupling of dipeptide sequence (Fmoc-Gly-Phe-OH) at the N-terminus of the building blocks and coupling of an alanine residue (Ala), β…
Number of citations: 2 search.proquest.com

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